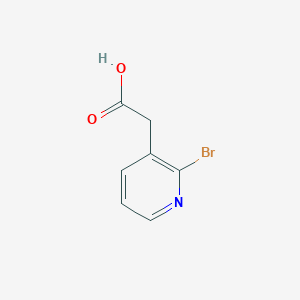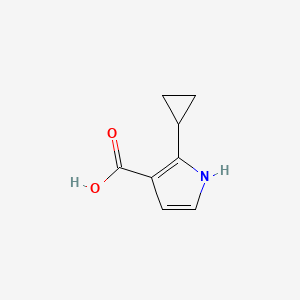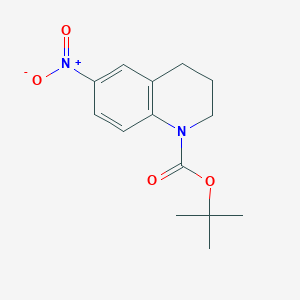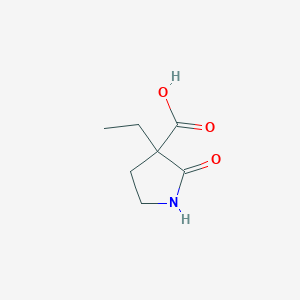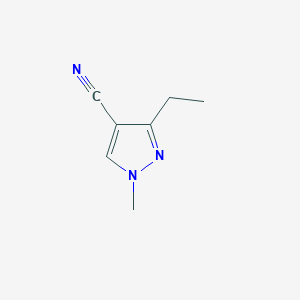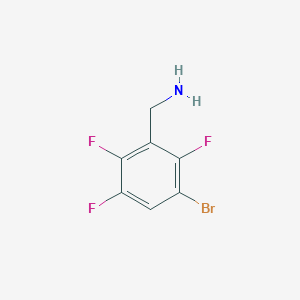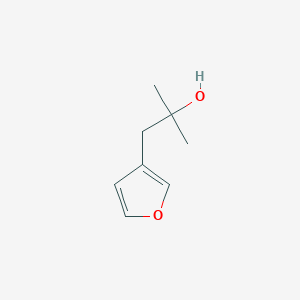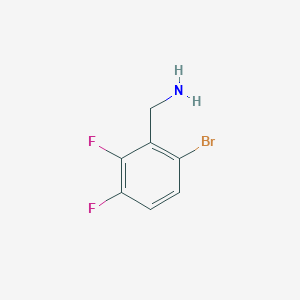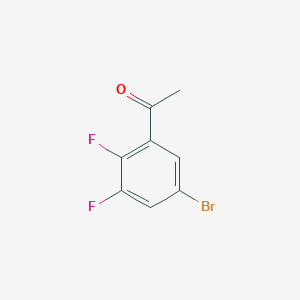
1-(5-Bromo-2,3-difluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,3-difluorophenyl)ethanone is a fluorinated acetophenone . It is a compound with the molecular formula C8H5BrF2O .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2,3-difluorophenyl)ethanone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethanone group . The molecular weight is 235.02 g/mol .Applications De Recherche Scientifique
Synthesis Applications
1-(5-Bromo-2,3-difluorophenyl)ethanone, though not directly mentioned, appears to be closely related to compounds studied in various synthesis applications. These include its use in halogen-exchange reactions, yielding high efficiencies in chemical protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the efficacy of halogen exchange in synthesizing complex chemical structures (Li Hong-xia, 2007). Similarly, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using dibromo-pyridine, showcases the versatility of bromo-ethanones in nucleophilic substitution reactions (Zeng-sun Jin, 2015).
Molecular Structure Studies
Research on compounds similar to 1-(5-Bromo-2,3-difluorophenyl)ethanone includes detailed studies on molecular structure and bonding. For example, the study of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone focuses on the molecular structure, highlighting the importance of dihedral angles in chemical analysis (Liang-zhong Xu et al., 2005).
Enzymatic Process Development
In a related context, compounds akin to 1-(5-Bromo-2,3-difluorophenyl)ethanone are utilized in the development of enzymatic processes. An instance is the enzymatic transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, illustrating the application of ketoreductases in industrial synthesis (Xiang Guo et al., 2017).
Propriétés
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVHTSZADQBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,3-difluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

